REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[C:7]([O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:8]=[CH:9][CH:10]=2)[C:5]([CH3:19])=[N:4][C:3]=1[C:20](OC)=[O:21].[NH2:24][CH2:25][C:26]([OH:28])=[O:27].C[O-].[Na+]>CO>[OH:1][C:2]1[C:11]2[C:6](=[C:7]([O:12][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:8]=[CH:9][CH:10]=2)[C:5]([CH3:19])=[N:4][C:3]=1[C:20]([NH:24][CH2:25][C:26]([OH:28])=[O:27])=[O:21] |f:2.3|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
4e
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(N=C(C2=C(C=CC=C12)OC1=CC=CC=C1)C)C(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The suspension can be stirred at room temperature for at least 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A pressure glass reaction flask which
|
Type
|
CUSTOM
|
Details
|
cap lid
|
Type
|
CUSTOM
|
Details
|
can be fitted with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
TEMPERATURE
|
Details
|
can then be cooled to 20-25° C.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to remove impurities to below 0.1%
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate can be removed
|
Type
|
ADDITION
|
Details
|
an acetic acid solution (with 3 molar eqivalents acetic acid) can be added over one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed with water (3×), cold acetone (5-10° C., 2×)
|
Type
|
ADDITION
|
Details
|
the flask can be charged with acetone
|
Type
|
TEMPERATURE
|
Details
|
refluxed for at least 8 h
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled to 5-10° C.
|
Type
|
STIRRING
|
Details
|
stirred for at least 2-3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold acetone (5-10° C., 3×)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(N=C(C2=C(C=CC=C12)OC1=CC=CC=C1)C)C(=O)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |